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molecular formula C13H16O2 B2509828 Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate CAS No. 22339-45-3

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate

Cat. No. B2509828
M. Wt: 204.269
InChI Key: GYOFMIPAKYRMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)CC1(C)CCc2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[CH:2]1([CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCOC(=O)CC1(C)CCc2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CC1(C)CCc2ccccc21

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)CC1CCc2ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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